
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin can be synthesized through a series of chemical reactions. The synthetic route typically involves the use of starting materials such as 5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
. The production process involves scaling up the laboratory synthesis methods to industrial scales, ensuring the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful for further chemical synthesis.
Applications De Recherche Scientifique
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and allergic responses. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis and reduce inflammation is well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
Jaceosidin: A closely related compound with similar biological activities.
5,6,7-Trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one: A precursor in the synthesis of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of multiple methoxy and phenylmethoxy groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H24O7 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H24O7/c1-28-21-12-17(10-11-19(21)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 |
Clé InChI |
MNSVMNZBDDUUOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


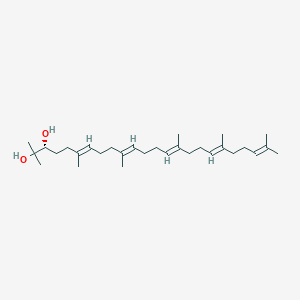
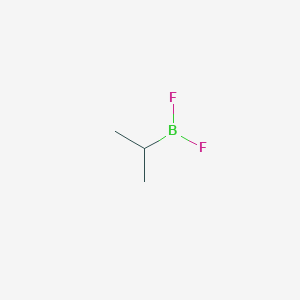
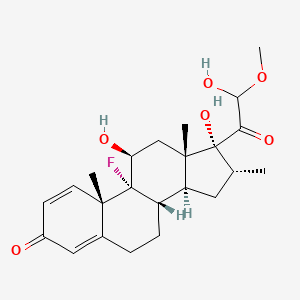

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)

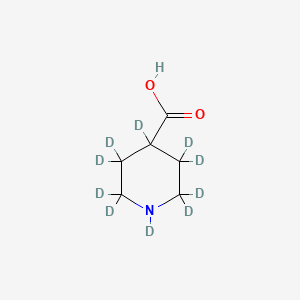
![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
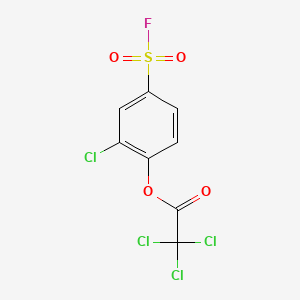
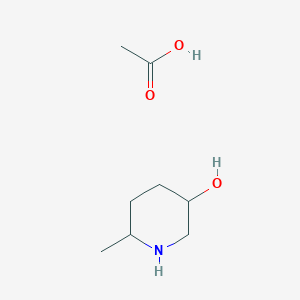
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
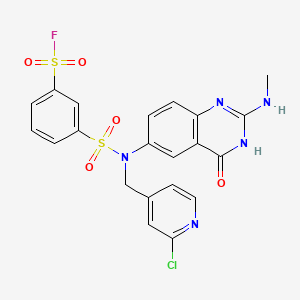
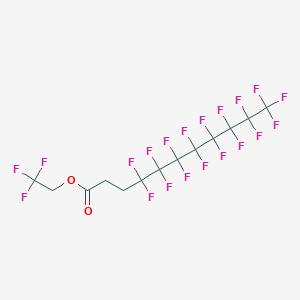
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)
